3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
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Overview
Description
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H14F3NO3 This compound features a pyrrolidine ring substituted with a methoxy group and a trifluoromethyl group, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrrolidine ring may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Trifluoromethylphenyl)propionic acid: This compound shares the trifluoromethyl group but has a different aromatic ring structure.
3-Pyridinepropionic acid: This compound has a similar propionic acid backbone but features a pyridine ring instead of a pyrrolidine ring.
Uniqueness
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is unique due to its combination of a methoxy group, a trifluoromethyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H14F3NO3 |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-16-8(9(10,11)12)3-5-13(6-8)4-2-7(14)15/h2-6H2,1H3,(H,14,15) |
InChI Key |
QACYMXWPKQRSDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(C1)CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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